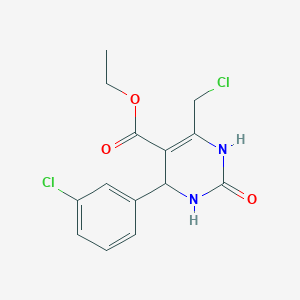
1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride
説明
1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride, also known as 3-Pyrrolidinol, is an organic compound that has been studied extensively in recent years due to its many potential applications in scientific research. It is a derivative of pyrrolidine, a cyclic amine, and is used as a starting material in the synthesis of a variety of compounds. 3-Pyrrolidinol has also been found to have potential therapeutic effects in animal models, and is being investigated for its potential use as a therapeutic agent.
科学的研究の応用
Enamine Chemistry and Cycloaddition Reactions :
- The compound reacts with acrylonitrile and 2-chloroacrylonitrile to give dihydro-thiopyrans, and with dimethyl acetylenedicarboxylate to produce thiopyrans, showing its utility in enamine chemistry and cycloaddition reactions (Rasmussen, Shabana, & Lawesson, 1981).
Catalytic Applications :
- In the presence of a chiral Cr(III)(salen)Cl complex, tertiary enamides underwent an efficient and enantioselective intramolecular addition to activated carbonyl moieties, producing highly enantioenriched pyrrolone derivatives, demonstrating its role in asymmetric catalysis (Yang, Wang, Huang, & Wang, 2009).
Inhibition of DNA Gyrase :
- Pyrrolidinyl-substituted quinolone and naphthyridine derivatives were synthesized to study their effects on antibacterial potency and in vivo efficacy, highlighting its potential in the development of new antibacterial agents (Domagala et al., 1993).
Pyrolysis Analysis :
- Pyrolysis/GC/MS analysis of a related compound, 1-[(2'-carboxy)pyrrolidinyl]-1-deoxy-D-fructose, provided insights into primary and secondary pyrolysis products, useful for understanding the thermal behavior of such compounds (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Pharmaceutical Synthesis :
- The synthesis of enantiomers of a potent calcium antagonist demonstrated the compound's importance in pharmaceutical chemistry and drug development (Tamazawa et al., 1986).
Characterization of Alcohol Dehydrogenase :
- A study on the reduction of N-benzyl-3-pyrrolidinone by alcohol dehydrogenase from Geotrichum capitatum showcased its potential in the production of chiral compounds (Yamada-Onodera, Fukui, & Tani, 2007).
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The design of new pyrrolidine compounds often considers the impact of environmental factors .
特性
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-2-4-10(6-8)7-1-3-9-5-7;;/h7-9,11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZOJHWTLVCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



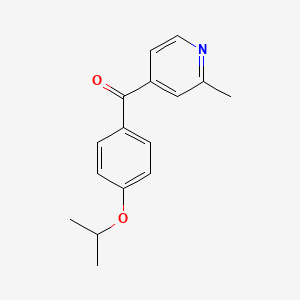
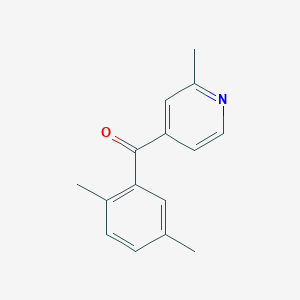

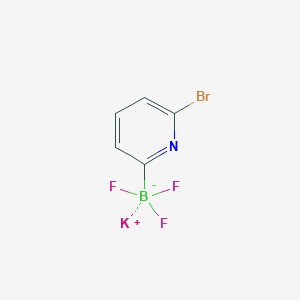
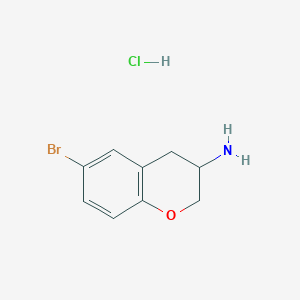


![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)

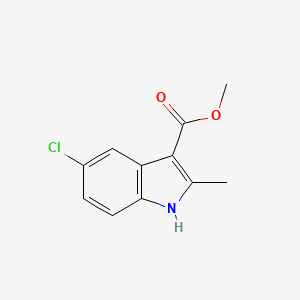

![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)

